N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1028223
InChI: InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38)
SMILES: C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Molecular Formula: C32H30N4O4
Molecular Weight: 534.6 g/mol

N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide

CAS No.:

Cat. No.: VC1028223

Molecular Formula: C32H30N4O4

Molecular Weight: 534.6 g/mol

* For research use only. Not for human or veterinary use.

N~1~,N~6~-bis[2-(anilinocarbonyl)phenyl]hexanediamide -

Specification

Molecular Formula C32H30N4O4
Molecular Weight 534.6 g/mol
IUPAC Name N,N//'-bis[2-(phenylcarbamoyl)phenyl]hexanediamide
Standard InChI InChI=1S/C32H30N4O4/c37-29(35-27-19-9-7-17-25(27)31(39)33-23-13-3-1-4-14-23)21-11-12-22-30(38)36-28-20-10-8-18-26(28)32(40)34-24-15-5-2-6-16-24/h1-10,13-20H,11-12,21-22H2,(H,33,39)(H,34,40)(H,35,37)(H,36,38)
Standard InChI Key OHAHSIFPJOBYMT-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Canonical SMILES C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

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